molecular formula C12H20O2 B15351150 2,6-Dimethylocta-2,7-dienyl acetate CAS No. 30574-44-8

2,6-Dimethylocta-2,7-dienyl acetate

Cat. No.: B15351150
CAS No.: 30574-44-8
M. Wt: 196.29 g/mol
InChI Key: KHXMGJZMOXCCNP-DHZHZOJOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylocta-2,7-dienyl acetate typically involves the esterification of 2,6-dimethylocta-2,7-dien-1-ol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylocta-2,7-dienyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylocta-2,7-dienyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2,6-Dimethylocta-2,7-dienyl acetate involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylocta-2,7-dienyl acetate is unique due to its specific double bond configuration and the presence of two methyl groups, which can influence its reactivity and biological activity compared to its isomers .

Properties

CAS No.

30574-44-8

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(2E)-2,6-dimethylocta-2,7-dienyl] acetate

InChI

InChI=1S/C12H20O2/c1-5-10(2)7-6-8-11(3)9-14-12(4)13/h5,8,10H,1,6-7,9H2,2-4H3/b11-8+

InChI Key

KHXMGJZMOXCCNP-DHZHZOJOSA-N

Isomeric SMILES

CC(CC/C=C(\C)/COC(=O)C)C=C

Canonical SMILES

CC(CCC=C(C)COC(=O)C)C=C

Origin of Product

United States

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